6-Methylchroman-4-amine
Overview
Description
6-Methylchroman-4-amine is a chemical compound that belongs to the class of chromanamines. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound is structurally characterized by a chroman ring with a methyl group at the 6th position and an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylchroman-4-amine typically involves the reaction of 3-formyl-6-methylchromone with primary amines and secondary phosphine oxides. This reaction can be carried out at ambient temperature to yield chromonyl-substituted α-aminophosphine oxides. When the reaction is performed at a higher temperature (80°C) with aliphatic amines or aminoalcohols, phosphinoyl-functionalized 3-aminomethylene chromanones are formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized in a laboratory setting using the aforementioned synthetic routes. Further research is needed to develop cost-effective and scalable industrial production methods.
Chemical Reactions Analysis
Types of Reactions
6-Methylchroman-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Chromanones
Reduction: Corresponding amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
6-Methylchroman-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 6-Methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases and proteases, which are involved in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A structurally similar compound with a chroman ring but lacking the amine group at the 4th position.
6-Methylchroman-4-one: Similar to 6-Methylchroman-4-amine but without the amine group.
Chroman-4-amine: Similar to this compound but without the methyl group at the 6th position
Uniqueness
This compound is unique due to the presence of both the methyl group at the 6th position and the amine group at the 4th position. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-methyl-3,4-dihydro-2H-chromen-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNRUKZCRQFUCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585687 | |
Record name | 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638220-39-0 | |
Record name | 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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